molecular formula C20H24N2O3S B5056631 Ethyl 4-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}benzoate

Ethyl 4-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}benzoate

Cat. No.: B5056631
M. Wt: 372.5 g/mol
InChI Key: YCWFFTLPAXGUCG-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}benzoate is a complex organic compound that features a thiophene ring, an azepane ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}benzoate typically involves multi-step organic reactions. . The final step often involves esterification to introduce the benzoate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the azepane ring can be reduced to form alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Ethyl 4-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, while the azepane ring may enhance its binding affinity. The benzoate ester can facilitate cellular uptake and distribution. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 4-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}benzoate can be compared with other thiophene-containing compounds such as:

These compounds share the thiophene ring but differ in their additional functional groups and overall structure, which contribute to their unique properties and applications.

Properties

IUPAC Name

ethyl 4-[(2-thiophen-2-ylazepane-1-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-2-25-19(23)15-9-11-16(12-10-15)21-20(24)22-13-5-3-4-7-17(22)18-8-6-14-26-18/h6,8-12,14,17H,2-5,7,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWFFTLPAXGUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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